molecular formula C24H28N2O7S B11357474 Dimethyl 5-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,3-dicarboxylate

Dimethyl 5-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B11357474
M. Wt: 488.6 g/mol
InChI Key: MGWYHZCVHSNTTD-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE typically involves multi-step organic reactionsThe final steps involve the coupling of the piperidine derivative with the benzene-1,3-dicarboxylate moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-throughput screening and optimization of reaction conditions can lead to improved yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

1,3-DIMETHYL 5-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL 5-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE
  • 1,3-DIMETHYL 5-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE

Uniqueness

1,3-DIMETHYL 5-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of multiple functional groups

Properties

Molecular Formula

C24H28N2O7S

Molecular Weight

488.6 g/mol

IUPAC Name

dimethyl 5-[[1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C24H28N2O7S/c1-16-5-4-6-17(11-16)15-34(30,31)26-9-7-18(8-10-26)22(27)25-21-13-19(23(28)32-2)12-20(14-21)24(29)33-3/h4-6,11-14,18H,7-10,15H2,1-3H3,(H,25,27)

InChI Key

MGWYHZCVHSNTTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

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